molecular formula C₁₈H₂₅N₃O₃ B1146384 5-Hydroxy saxagliptin CAS No. 841302-24-7

5-Hydroxy saxagliptin

Número de catálogo B1146384
Número CAS: 841302-24-7
Peso molecular: 331.41
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 5-hydroxy saxagliptin involves several chemical and enzymatic steps to achieve the desired molecular structure and purity. Tran et al. (2014) detailed the synthesis of (14)C-labeled saxagliptin and its (13)CD2-labeled 5-hydroxy metabolite, providing insight into new synthetic routes leading to these compounds with high radiochemical purity and yield, crucial for biological studies (Tran et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-hydroxy saxagliptin showcases its unique chemical characteristics, derived from saxagliptin through metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, as outlined by Su et al. (2012). This transformation is a major metabolic pathway for saxagliptin, resulting in the formation of the active 5-hydroxy metabolite (Su et al., 2012).

Chemical Reactions and Properties

The conversion of saxagliptin to 5-hydroxy saxagliptin via enzymatic reactions highlights the chemical reactivity and properties of this compound. This metabolic process, facilitated by CYP3A4 and CYP3A5, indicates the compound's susceptibility to oxidation and its role in saxagliptin's pharmacokinetic profile (Su et al., 2012).

Physical Properties Analysis

While specific studies on the physical properties of 5-hydroxy saxagliptin are limited, the analytical methods developed for its quantification in biological matrices, as reported by Shah et al. (2017) and Xu et al. (2012), provide indirect insights into its solubility, stability, and interaction with biological membranes, critical for understanding its pharmacological behavior (Shah et al., 2017); (Xu et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-hydroxy saxagliptin, particularly its stability and reactivity, are essential for its biological efficacy. The metabolic pathway involving CYP3A4 and CYP3A5 not only underscores its chemical transformation from saxagliptin but also its interaction within the metabolic framework, affecting its pharmacokinetic and pharmacodynamic profiles (Su et al., 2012).

Aplicaciones Científicas De Investigación

  • Pharmacokinetics and Pharmacodynamics : Saxagliptin, from which 5-Hydroxy saxagliptin is derived, is an orally active dipeptidyl peptidase-4 (DPP-4) inhibitor. It enhances glucose-dependent insulin secretion by increasing plasma levels of hormones such as GLP-1 and GIP. Both saxagliptin and 5-Hydroxy saxagliptin show selectivity for DPP-4. Saxagliptin is absorbed orally and is suitable for once-daily dosing. It is metabolized by cytochrome P450 (CYP) 3A4/5 and eliminated through renal and hepatic clearance (Boulton, 2016).

  • Metabolism and Disposition : In humans, saxagliptin is rapidly absorbed and primarily metabolized to 5-Hydroxy saxagliptin. This metabolite and the parent compound are the primary drug-related components in plasma. The majority of the administered drug is recovered in urine and feces, indicating significant absorption and clearance via urinary excretion and metabolism. Cytochrome P450 enzymes CYP3A4 and CYP3A5 are involved in the metabolism of saxagliptin to 5-Hydroxy saxagliptin (Su et al., 2012).

  • Drug-Drug Interaction Study : A study assessed the pharmacokinetic interactions of saxagliptin and 5-Hydroxy saxagliptin with various medications. It was found that the pharmacokinetic changes due to these interactions were not clinically significant, indicating the potential compatibility of saxagliptin with other medications (Ren & Boulton, 2018).

  • Renal or Hepatic Impairment Impact : The pharmacokinetics of saxagliptin and its metabolite 5-Hydroxy saxagliptin are affected by renal and hepatic impairments. Adjustments in dosing are recommended for patients with moderate to severe renal impairment, but no adjustment is necessary for hepatic impairment (Boulton et al., 2011).

  • Physiologically Based Pharmacokinetic Modeling : A study using physiologically based pharmacokinetic (PBPK) modeling investigated the interaction of saxagliptin and 5-Hydroxy saxagliptin with rifampicin, a strong inducer of CYP3A4, in patients with renal impairment. The study suggests that co-administration with rifampicin does not require additional dose adjustments in patients with renal impairment (Wu et al., 2023).

Propiedades

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12+,13+,14-,16?,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWUJFVQGSLSSZ-SZRCHTAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)(CC(C5)(C4)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy saxagliptin

CAS RN

841302-24-7
Record name (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841302247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3S,5S)-2-((2S)-2-AMINO-2-(3,5-DIHYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)ACETYL)-2-AZABICYCLO(3.1.0)HEXANE-3-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB91NV4HAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
182
Citations
PA Shah, JV Shah, M Sanyal… - Biomedical …, 2017 - Wiley Online Library
… After oral administration, SAXA is rapidly absorbed and metabolized by cytochrome P450 3 A4/5 to its pharmacologically active metabolite 5-hydroxy saxagliptin (5-OH SAXA). Although …
N Batta, NR Pilli, VR Derangula, HB Vurimindi… - Drug …, 2014 - thieme-connect.com
… IS for saxagliptin and 5-hydroxy saxagliptin and finally their stable labeled isotopes saxagliptin 15N d2 and 5-hydroxy saxagliptin 15N d2 were found to be best for the present purpose. …
Number of citations: 16 www.thieme-connect.com
Y Peng, Q Chang, N Yang, S Gu, Y Zhou, L Yin… - … of Chromatography B, 2018 - Elsevier
… of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously in clinical studies. … /mL for saxagliptin and its active metabolite 5-hydroxy saxagliptin. The extraction recovery for all of …
Number of citations: 15 www.sciencedirect.com
R Demers, H Gu, LJ Christopher, H Su… - … of Chromatography B, 2012 - Elsevier
… and 0.2–100 ng/mL for 5-hydroxy saxagliptin. Protein precipitation (PPT) with … 5-hydroxy saxagliptin were chromatographically separated from saxagliptin and 5-hydroxy saxagliptin…
Number of citations: 38 www.sciencedirect.com
D Boulton, L Li, EU Frevert, A Tang, L Castaneda… - Clinical …, 2011 - Springer
… Therefore, the pharmacokinetics and tolerability of saxagliptin and its pharmacologically active metabolite, 5-hydroxy saxagliptin, in nondiabetic subjects with mild, moderate or severe …
Number of citations: 124 link.springer.com
DW Boulton - Clinical pharmacokinetics, 2017 - Springer
… active metabolite, 5-hydroxy saxagliptin, demonstrate high … saxagliptin or 5-hydroxy saxagliptin pharmacokinetics have … in saxagliptin or 5-hydroxy saxagliptin pharmacokinetics have …
Number of citations: 49 link.springer.com
H Li, L Yang, CKP Tou, CG Patel, J Zhao - Clinical drug investigation, 2012 - Springer
… Plasma concentration-time profiles for saxagliptin and 5-hydroxy saxagliptin were similar on days 1 and 7, with no evidence of drug accumulation on repeated dosing. The elimination …
Number of citations: 12 link.springer.com
CG Patel, D Kornhauser… - Diabetes, Obesity …, 2011 - Wiley Online Library
… saxagliptin and 5-hydroxy saxagliptin were … 5-hydroxy saxagliptin, and in studies 2 and 3, the ranges were from 1 to 100 ng/ml for saxagliptin and 2 to 200 ng/ml for 5-hydroxy saxagliptin…
Number of citations: 26 dom-pubs.onlinelibrary.wiley.com
M Nowicki, I Rychlik, H Haller… - Diabetes, Obesity …, 2011 - Wiley Online Library
… of 5-hydroxy saxagliptin at the … 5-hydroxy saxagliptin, accumulation was observed in all the categories of baseline renal impairment. The extent of accumulation of 5-hydroxy saxagliptin …
Number of citations: 173 dom-pubs.onlinelibrary.wiley.com
PS Pollack, KD Chadwick… - Cardiovascular …, 2017 - cardiab.biomedcentral.com
… Neither saxagliptin nor 5-hydroxy saxagliptin affected ligand binding to receptors and ion channels (eg potassium channels) or action potential duration in in vitro studies. In animal …
Number of citations: 7 cardiab.biomedcentral.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.